

Spectroscopic Profile of 2-Bromo-4-methoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Bromo-4-methoxybenzoic acid**

Cat. No.: **B079518**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for **2-Bromo-4-methoxybenzoic acid**. Due to the limited availability of publicly accessible experimental spectra for this specific compound, the quantitative data presented herein is predicted based on established principles of spectroscopy and analysis of structurally analogous molecules. This guide also outlines standardized experimental protocols for the acquisition of such spectra and includes a visual representation of the analytical workflow.

Predicted Spectral Data

Disclaimer: The following spectral data are predicted and should be used as a reference. Experimental verification is recommended for precise characterization.

¹H NMR (Proton NMR) Spectral Data

The predicted ¹H NMR spectrum of **2-Bromo-4-methoxybenzoic acid** would be expected to show distinct signals for the aromatic protons, the methoxy group protons, and the carboxylic acid proton. The chemical shifts are influenced by the electronic effects of the bromine, methoxy, and carboxylic acid substituents on the benzene ring.

Table 1: Predicted ¹H NMR Data for **2-Bromo-4-methoxybenzoic acid**

Signal Assignment	Predicted Chemical Shift (δ) (ppm)	Multiplicity	Integration	Coupling Constant (J) (Hz)
Carboxylic Acid (-COOH)	10.0 - 13.0	Broad Singlet	1H	N/A
Aromatic H-6	7.8 - 8.0	Doublet	1H	~8.5 - 9.0
Aromatic H-3	7.2 - 7.4	Doublet	1H	~2.5
Aromatic H-5	6.9 - 7.1	Doublet of Doublets	1H	~8.5 - 9.0, ~2.5
Methoxy (-OCH ₃)	3.8 - 4.0	Singlet	3H	N/A

¹³C NMR (Carbon-13 NMR) Spectral Data

The predicted ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Data for **2-Bromo-4-methoxybenzoic acid**

Signal Assignment	Predicted Chemical Shift (δ) (ppm)
Carboxylic Acid (C=O)	165 - 170
Aromatic C-4 (C-OCH ₃)	160 - 165
Aromatic C-6	133 - 136
Aromatic C-1 (C-COOH)	125 - 128
Aromatic C-2 (C-Br)	118 - 122
Aromatic C-5	115 - 118
Aromatic C-3	112 - 115
Methoxy (-OCH ₃)	55 - 58

IR (Infrared) Spectral Data

The IR spectrum is used to identify the functional groups present in a molecule. Key vibrational modes for **2-Bromo-4-methoxybenzoic acid** are predicted below.

Table 3: Predicted IR Absorption Bands for **2-Bromo-4-methoxybenzoic acid**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
2500-3300	O-H stretch (broad)	Carboxylic Acid
2850-3000	C-H stretch	Aromatic/Methoxy
1680-1710	C=O stretch	Carboxylic Acid
1580-1610	C=C stretch	Aromatic Ring
1250-1300	C-O stretch (asymmetric)	Aryl Ether
1020-1075	C-O stretch (symmetric)	Aryl Ether
550-750	C-Br stretch	Aryl Halide

Experimental Protocols

The following sections detail standardized methodologies for the acquisition of NMR and IR spectra for a solid organic compound like **2-Bromo-4-methoxybenzoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Weigh approximately 5-15 mg of the solid **2-Bromo-4-methoxybenzoic acid** sample.
- Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent can affect the chemical shift of labile protons, such as the carboxylic acid proton.
- Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

2. ¹H NMR Acquisition:

- The experiment is typically performed on a 300, 400, or 500 MHz NMR spectrometer.
- A standard single-pulse experiment is used.
- Key acquisition parameters include:
 - Pulse Angle: 30-45 degrees
 - Acquisition Time: 2-4 seconds
 - Relaxation Delay: 1-5 seconds
 - Number of Scans: 8-16, depending on the sample concentration.
- The spectral data is referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

3. ^{13}C NMR Acquisition:

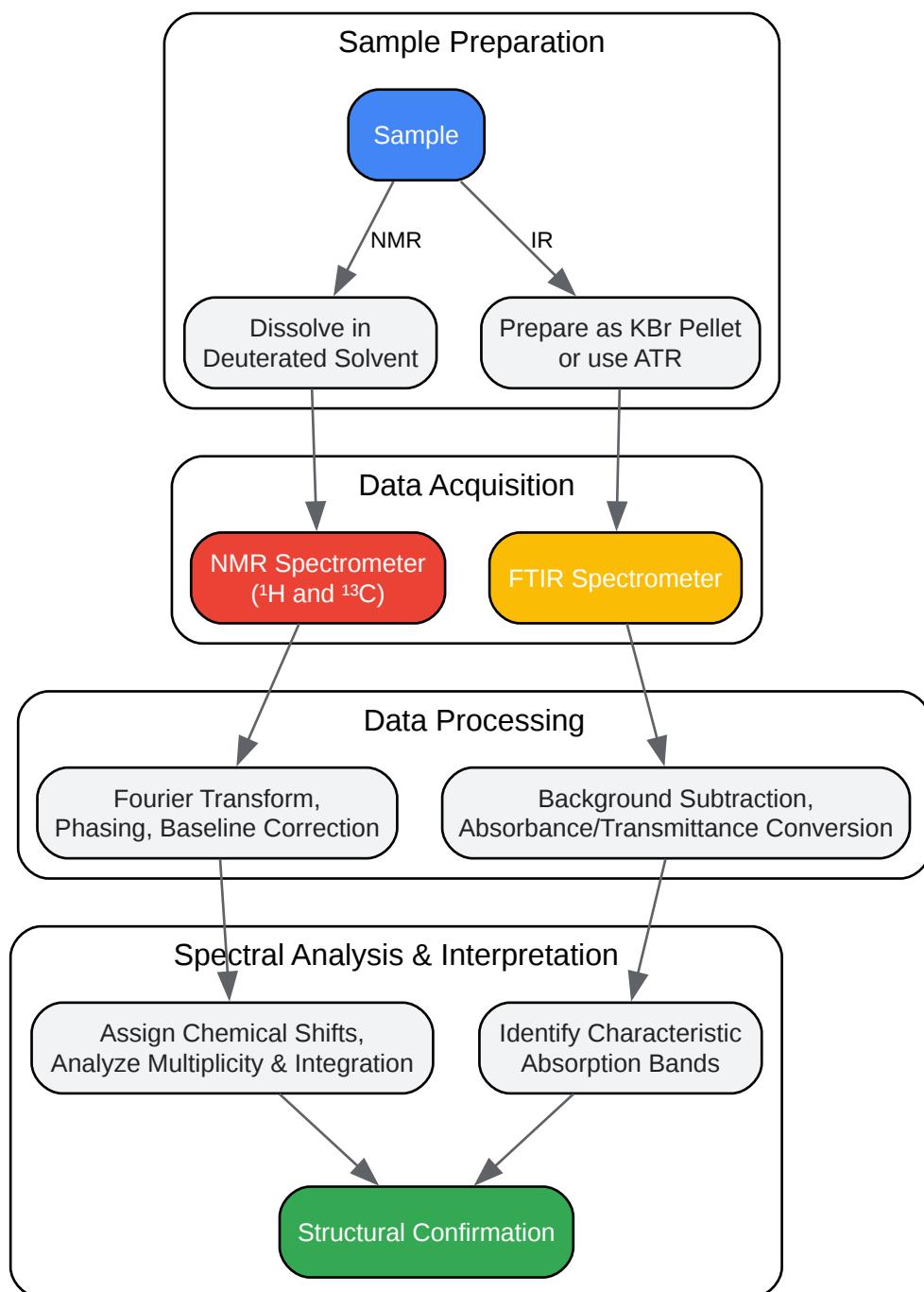
- The experiment is performed on the same spectrometer as the ^1H NMR.
- A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon.
- Key acquisition parameters include:
 - Pulse Angle: 30-45 degrees
 - Acquisition Time: 1-2 seconds
 - Relaxation Delay: 2-5 seconds (a longer delay may be needed for quaternary carbons).
 - Number of Scans: 128 or more, due to the low natural abundance of ^{13}C .
- The spectrum is referenced to the deuterated solvent signal.

Fourier-Transform Infrared (FTIR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

- This is a common and simple method for solid samples.
- A small amount of the solid **2-Bromo-4-methoxybenzoic acid** is placed directly onto the ATR crystal (e.g., diamond or germanium).
- A pressure arm is applied to ensure good contact between the sample and the crystal.

2. Sample Preparation (KBr Pellet):


- Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
- The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

3. Data Acquisition:

- A background spectrum of the empty spectrometer (or with the clean ATR crystal) is recorded first.
- The sample is then placed in the IR beam path.
- The spectrum is typically recorded over a range of 4000 to 400 cm^{-1} .
- Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
- The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Experimental and Analytical Workflow

The following diagram illustrates the logical workflow from sample preparation to spectral analysis and data interpretation for the characterization of an organic compound.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromo-4-methoxybenzoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b079518#2-bromo-4-methoxybenzoic-acid-nmr-and-ir-spectral-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com